Methyl 2-chloro-4-formylbenzoate

Overview

Description

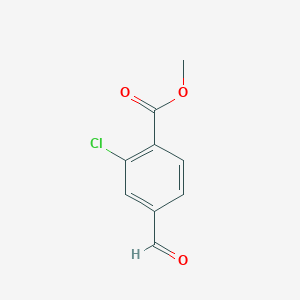

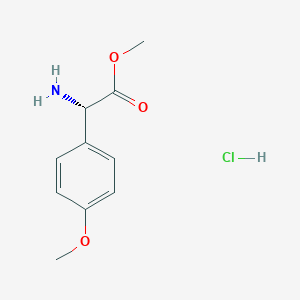

“Methyl 2-chloro-4-formylbenzoate” is a chemical compound with the molecular formula C9H7ClO3 . It is used in research and has a molecular weight of 198.60 .

Synthesis Analysis

“this compound” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . It contains total 20 bond(s); 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 aldehyde(s) (aromatic) .Chemical Reactions Analysis

“this compound” is known as a significant structure and an excellent precursor for the search of new bioactive molecules . It is an essential starting material for the synthesis of many organic compounds via multisteps reactions such as Ugi-reaction .Physical and Chemical Properties Analysis

“this compound” is a solid substance . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the current data.Scientific Research Applications

Environmental Impact and Detection

Parabens, chemically related to Methyl 2-chloro-4-formylbenzoate, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens, including methylparaben, which shares structural similarities with this compound, are mainly used as preservatives in various products and have been detected in surface water and sediments. Their ubiquity raises concerns about their potential as endocrine disruptors, necessitating studies on their environmental impact and degradation pathways. Research highlights the need for advanced wastewater treatment processes to effectively remove these compounds and mitigate their environmental presence (Haman, Dauchy, Rosin, & Munoz, 2015).

Agricultural Applications

In agriculture, studies have explored the use of nanotechnology for the sustained release of pesticides and fungicides. This compound could potentially be used in the synthesis of polymeric and solid lipid nanoparticles designed to enhance the efficiency and reduce the environmental impact of agricultural chemicals. Such nanocarriers have been demonstrated to modify the release profiles of active compounds, offering a promising approach to increase the stability and decrease the toxicity of pesticides and fungicides in the environment (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).

Medicinal Chemistry and Drug Design

This compound is integral in the synthesis of pharmaceutical compounds. For instance, its derivatives have been used to develop metal complexes with specific organelle targeting and selective cytotoxicity against cancer cells. Research indicates that certain derivatives can induce cell cycle arrest and trigger apoptosis in human cervical cancer cells, showcasing the potential of this compound-based compounds in designing potent anticancer agents (Basu Baul, Longkumer, Duthie, Singh, Koch, & Guedes da Silva, 2017).

Materials Science

In materials science, the compound plays a crucial role in the development of new materials with specific functionalities. For example, it has been used in the synthesis of polymersomes for drug delivery and surface functionalization. These applications demonstrate the compound’s versatility in creating biocompatible surfaces for targeted drug delivery, highlighting its importance in both therapeutic and diagnostic applications (Egli, Nussbaumer, Balasubramanian, Chami, Bruns, Palivan, & Meier, 2011).

Safety and Hazards

“Methyl 2-chloro-4-formylbenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Future Directions

“Methyl 2-chloro-4-formylbenzoate” is a significant compound in the field of organic synthesis due to its versatility as a substrate and its role as a precursor for the preparation of compounds with pharmaceutical applications . Future research may focus on exploring its potential applications in the development of new bioactive molecules.

Properties

IUPAC Name |

methyl 2-chloro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMVVAXABVYJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)

![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2922025.png)

![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)